molecular formula C18H22N4O2S B2803636 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332149-67-4

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2803636
CAS RN: 332149-67-4
M. Wt: 358.46
InChI Key: YNJCWZDELXMWRQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s also related to phenylethyl compounds, which are often found in a variety of essential oils and have a floral odor .


Physical And Chemical Properties Analysis

Phenylethyl alcohol, a related compound, is a colorless liquid with a pleasant floral odor. It is slightly soluble in water but miscible with most organic solvents .

Scientific Research Applications

Synthesis of New Purine Ring Systems

Research has explored the synthesis of new purine ring systems, like thiadiazepino-purine derivatives, from related purine-2,6-diones. These studies involve complex multi-step syntheses to create compounds with potential biological activities. For example, D. Hesek and A. Rybár (1994) developed a method to synthesize thiadiazepino-purine derivatives, showcasing the versatility of purine-2,6-diones in producing new heterocyclic compounds with potential pharmacological applications (Hesek & Rybár, 1994).

Protective Groups in Synthesis

The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored to address challenges in the synthesis of certain purine derivatives. F. Khaliullin and Y. Shabalina (2020) demonstrated the effectiveness of thietanyl protection for the synthesis of complex purine derivatives, highlighting strategies to protect sensitive functional groups during synthesis (Khaliullin & Shabalina, 2020).

Novel Synthesis Methods

New methods for synthesizing dihydrothiazolo-purine-2,4-diones have been reported, which are significant for developing compounds with enhanced biological activities. The innovative synthesis approaches offer pathways to diverse purine derivatives, potentially useful in drug discovery and material science. F. A. Khaliullin and E. E. Klen (2010) proposed a one-step procedure for preparing dihydrothiazolo-purine dione derivatives, indicating a route for efficient synthesis of novel compounds (Khaliullin & Klen, 2010).

Anticancer Activity

Some purine derivatives have been designed and synthesized with potential anticancer activities. These compounds, such as olomoucine analogues, demonstrate the therapeutic potential of purine-2,6-diones in developing anticancer drugs. A. Hayallah (2017) explored the synthesis of purine-diones and pyridopyrimidine-diones showing significant anticancer activity, indicating the relevance of purine derivatives in medicinal chemistry (Hayallah, 2017).

properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-4-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCWZDELXMWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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